2R-hydroxy-pentanedioicacid,1-octyl-d17ester
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Overview
Description
(2R)-Octyl-.alpha.-hydroxyglutarate-d17 is a deuterated form of (2R)-Octyl-.alpha.-hydroxyglutarate, a compound that is structurally related to alpha-hydroxyglutaric acid. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which helps in the accurate quantification of related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Octyl-.alpha.-hydroxyglutarate-d17 typically involves the esterification of (2R)-alpha-hydroxyglutaric acid with octanol-d17. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of (2R)-Octyl-.alpha.-hydroxyglutarate-d17 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling throughout the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R)-Octyl-.alpha.-hydroxyglutarate-d17 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: (2R)-Octyl-.alpha.-ketoglutarate-d17.
Reduction: (2R)-Octyl-.alpha.-hydroxyglutarate-d17 alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(2R)-Octyl-.alpha.-hydroxyglutarate-d17 has several applications in scientific research:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of related compounds.
Biology: Studied for its role in metabolic pathways involving alpha-hydroxyglutaric acid.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders.
Industry: Used in the production of deuterated compounds for research and development.
Mechanism of Action
The mechanism of action of (2R)-Octyl-.alpha.-hydroxyglutarate-d17 involves its role as a stable isotope-labeled compound. It acts as an internal standard in mass spectrometry, allowing for accurate quantification of related compounds by compensating for variations in sample preparation and analysis. The molecular targets and pathways involved include those related to alpha-hydroxyglutaric acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- (2R)-Octyl-.alpha.-hydroxyglutarate
- (2R)-Octyl-.alpha.-ketoglutarate
- (2R)-Octyl-.alpha.-hydroxyglutarate-d3
Uniqueness
(2R)-Octyl-.alpha.-hydroxyglutarate-d17 is unique due to its deuterium labeling, which provides enhanced stability and accuracy in mass spectrometry analysis compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise quantification is essential .
Properties
IUPAC Name |
(4R)-5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)-4-hydroxy-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,10D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-XDYCJWJQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)[C@@H](CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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